4-(Benzenesulfonyl)phenol
Overview
Description
4-(Benzenesulfonyl)phenol is an organic compound with the molecular formula C12H10O3S. It is a phenolic compound where a benzenesulfonyl group is attached to the para position of the phenol ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Phenolic compounds, which 4-(benzenesulfonyl)phenol is a part of, are known to interact with a variety of biological targets, including enzymes and cell receptors .
Mode of Action
They can bind to proteins, interfere with enzymatic activity, or modulate cell signaling pathways .
Biochemical Pathways
Phenolic compounds, including this compound, are part of the phenylpropanoid pathway, a major secondary metabolic pathway in plants . This pathway is responsible for the biosynthesis of a wide range of compounds, including flavonoids, coumarins, and lignans
Pharmacokinetics
Phenolic compounds are known to have poor oral bioavailability due to their metabolism and biotransformation by phase 1 and phase 2 enzymes and gut microflora
Result of Action
Phenolic compounds are known for their antioxidant properties, and they can modulate cellular signaling pathways, potentially leading to various biological effects .
Biochemical Analysis
Biochemical Properties
Phenolic compounds, such as 4-(Benzenesulfonyl)phenol, are known to interact with proteins, altering their structure and properties . These interactions can occur through covalent linkages and/or non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding
Molecular Mechanism
Phenolic compounds are known to exert their effects at the molecular level through free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression
Metabolic Pathways
Phenolic compounds are known to be synthesized through the shikimate and phenylpropanoid pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Benzenesulfonyl)phenol can be synthesized through a Friedel-Crafts reaction. The process involves the reaction of phenol with benzenesulfonic acid in the presence of a catalyst such as tris(pentafluorophenyl)borane. The reaction is carried out under mild conditions, typically at a temperature of 115-120°C, and involves refluxing under slight vacuum .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route. The process is optimized for large-scale production, ensuring high purity (over 99.5%) and yield (94-96%). The solvents used in the reaction are mostly recoverable, making the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are often used in nucleophilic aromatic substitution reactions
Major Products Formed
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-(Benzenesulfonyl)phenol is used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is used in proteomics research for studying protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the phenolic hydroxyl group.
Phenol: Lacks the benzenesulfonyl group.
4-Hydroxybenzenesulfonic acid: Similar but has a sulfonic acid group instead of a sulfonyl group.
Uniqueness
4-(Benzenesulfonyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a benzenesulfonyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
4-(benzenesulfonyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUKRBMPOXGCPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70322064 | |
Record name | 4-(benzenesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-69-9 | |
Record name | NSC400311 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400311 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(benzenesulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70322064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzenesulfonyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzenesulfonyl)phenol in the thermosensitive recording material?
A1: The abstract describes a thermosensitive recording material where this compound acts as a component of the developing agent in the thermosensitive layer []. While the exact mechanism isn't detailed, it works in conjunction with 2,4-diphenyl sulfonyl phenol and 2,4,6-triphenyl sulfonyl phenol to react with the dye upon heating, leading to visible image formation. The combination of these three compounds enhances thermosensitivity, meaning the material responds more effectively to heat, enabling image development.
Q2: What are the advantages of using a developing agent containing this compound in this specific application?
A2: The abstract highlights several advantages of incorporating this compound alongside the other sulfonyl phenols in the developing agent []. These include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.